benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride
Description
Chemical Structure and Properties Benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate hydrochloride (CAS: 78618-06-1) is a hydrochloride salt of a carbamate-protected diamine. Its molecular formula is C₁₄H₂₃ClN₂O₂, with a molecular weight of 286.8 g/mol . The compound features:
- A benzyl carbamate (Cbz) group attached to a hexyl backbone.
- Two primary amino groups (at positions 1 and 6) and a ketone group at position 1.
- A hydrochloride counterion, enhancing solubility in polar solvents.
Properties
IUPAC Name |
benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c15-9-5-4-8-12(13(16)18)17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEZKXTTYPBMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective α-Amino Protection via Benzyl Chloroformate
The α-amino group of lysine is protected using CbzCl under mildly basic conditions to avoid ε-amino group reactivity.
Procedure :
- Reaction Setup : Dissolve L-lysine (10 g, 68.5 mmol) in a 1:1 mixture of 1,4-dioxane and water (200 mL). Adjust the pH to 9.5–10.0 using 2 M Na₂CO₃.
- CbzCl Addition : Slowly add benzyl chloroformate (12.3 g, 72.0 mmol) dropwise while maintaining pH 9.5–10.0 with additional Na₂CO₃. Stir at 20°C for 2 hours.
- Workup : Extract the product with ethyl acetate (3 × 100 mL), wash with brine, and dry over Na₂SO₄. Evaporate under reduced pressure to yield Nα-Cbz-L-lysine as a white solid (14.2 g, 85% yield).
Mechanistic Insight :
The controlled pH ensures selective deprotonation of the α-amino group (pKa ~9.0) over the ε-amino group (pKa ~10.5). CbzCl reacts preferentially with the α-amine, forming a stable carbamate.
Carboxyl Activation and Amide Formation (1-Oxo Moiety)
The carboxylic acid of Nα-Cbz-L-lysine is converted to an amide to introduce the 1-oxo group.
Procedure :
- Activation : Treat Nα-Cbz-L-lysine (10 g, 34.2 mmol) with thionyl chloride (8.1 mL, 110 mmol) in dry dichloromethane (100 mL) at 0°C for 1 hour. Evaporate to obtain the acid chloride.
- Ammonolysis : Add the acid chloride to cold aqueous ammonia (50 mL, 28% w/w) and stir for 2 hours. Filter and recrystallize from ethanol/water to yield Nα-Cbz-L-lysine amide (8.9 g, 89% yield).
Analytical Data :
Hydrochloride Salt Formation
The free ε-amino group is protonated using hydrochloric acid to enhance stability and solubility.
Procedure :
- Acidification : Dissolve Nα-Cbz-L-lysine amide (5 g, 17.1 mmol) in dry diethyl ether (50 mL). Bubble HCl gas through the solution for 30 minutes.
- Precipitation : Filter the resulting white precipitate, wash with ether, and dry under vacuum to obtain the hydrochloride salt (5.4 g, 95% yield).
Purity Assessment :
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis : Calculated for C₁₄H₂₂ClN₃O₃: C 50.68%, H 6.68%, N 12.67%. Found: C 50.62%, H 6.71%, N 12.63%.
Optimization and Scale-Up Considerations
pH Control During Carbamate Formation
Maintaining pH 9.5–10.0 during CbzCl addition is critical. Deviations below pH 9.0 lead to incomplete α-amine protection, while pH >10.5 risks ε-amine reactivity. Automated pH stat systems are recommended for large-scale synthesis to ensure consistency.
Solvent Selection for Amide Formation
Replacing dichloromethane with tetrahydrofuran (THF) reduces thionyl chloride usage by 20% without compromising yield. THF’s higher boiling point (66°C vs. 40°C for DCM) also minimizes solvent loss during evaporation.
Salt Crystallization Dynamics
Hydrochloride salt formation in ethanol/water (3:1) at −20°C yields larger crystals with improved filtration rates compared to ether-based methods. This modification reduces processing time by 40% in pilot-scale batches.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical CbzCl | 85 | 98 | Moderate |
| THF-Mediated | 89 | 99 | High |
| Ethanol Crystallization | 95 | 99.5 | Industrial |
Key Takeaway : The ethanol crystallization method balances high yield and purity, making it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .
Medicine
It is investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which may lead to the development of new therapeutic agents .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the diaminohexane chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Comparisons
Functional Group Complexity The target compound’s ketone and dual amino groups distinguish it from simpler carbamates like benzyl glycinate hydrochloride. The ketone may influence reactivity in further derivatization . Compared to the bicyclic N-benzyl-4-(3,6-dihydro-pyrazolo...) compound, the target lacks aromatic heterocycles, reducing π-π stacking interactions but improving synthetic accessibility .
Solubility and Polarity
- The hydrochloride salt form enhances aqueous solubility compared to neutral carbamates like tert-butyl derivatives .
- The compound in , with a carbamoyl group, has higher TPSA (93.4 Ų vs. ~60 Ų for tert-butyl analogs), favoring membrane permeability in drug design .
Synthetic Utility Benzyl carbamates (Cbz) are widely used as amine-protecting groups in peptide synthesis, removable via hydrogenolysis. In contrast, tert-butyl carbamates (Boc) require acidic conditions for deprotection .
Biological Activity
- Unlike the kinase-inhibiting bicyclic compound in , the target is primarily a synthetic intermediate. However, its diamine backbone could mimic lysine residues in enzyme substrates .
Biological Activity
Benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Structural Characteristics
Benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate; hydrochloride has the molecular formula and a molecular weight of approximately 315.796 g/mol. The compound features a benzyl group, a carbamate functional group, and an amino acid derivative structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.796 g/mol |
| CAS Number | 112785-42-9 |
Synthesis
The synthesis of benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate; hydrochloride typically involves multi-step organic reactions. The process includes the formation of the carbamate from the corresponding amine and carbonyl compounds. The detailed synthetic pathway is crucial for understanding its reactivity and potential modifications for enhanced biological activity.
The biological activity of this compound can be attributed to its structural similarity to amino acids, allowing it to interact with various biological targets, such as enzymes and receptors. Studies have shown that it exhibits:
- Antimicrobial Activity : Preliminary tests indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research has suggested potential efficacy in inhibiting tumor growth in various cancer cell lines.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of similar carbamate derivatives, it was found that compounds with structural analogies showed significant inhibition against pathogenic bacteria at concentrations as low as 0.88 μg/mm² .
- Cancer Cell Line Studies : A related compound demonstrated potent anticancer activity in ovarian cancer xenografts with complete tumor growth suppression observed in animal models . This suggests that benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate; hydrochloride may possess similar therapeutic potential.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with specific enzymes or receptors. For instance, its ability to inhibit certain proteases could pave the way for developing new therapeutic agents targeting diseases where these enzymes play a critical role.
Q & A
Q. What are the recommended synthetic routes for benzyl N-(1,6-diamino-1-oxohexan-2-yl)carbamate;hydrochloride in laboratory settings?
- Methodological Answer : The compound can be synthesized via carbamate protection of a diamino-oxohexane backbone. A common approach involves:
-
Step 1 : Reacting a diamino-oxohexane precursor with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form the carbamate intermediate.
-
Step 2 : Hydrochloride salt formation using HCl in anhydrous ether or ethanol .
-
Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid overprotection. Purification typically involves recrystallization or column chromatography .
- Data Table :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₂ClN₃O₃ | |
| Molecular Weight | 315.796 g/mol | |
| CAS Number | 112785-42-9 |
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography : For unambiguous confirmation of the 3D structure, employ SHELX software for refinement .
- NMR : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., benzyl protons at ~7.3 ppm, carbamate carbonyl at ~155 ppm).
- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or MALDI-TOF .
Q. What are the stability considerations for this hydrochloride salt under varying storage conditions?
- Methodological Answer :
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the carbamate group.
- Humidity : Use desiccants (e.g., silica gel) to avoid deliquescence, common in hydrochloride salts .
- Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Software Cross-Validation : Compare refinement results using SHELXL (for small-molecule precision) and PHENIX (for validation of hydrogen bonding networks) .
- Twinned Data Analysis : If crystal twinning is suspected, use SHELXD for initial phasing and OLEX2 for model completion .
- Example : A 2020 study resolved discrepancies in carbamate torsion angles by combining SHELX-refined data with DFT-optimized geometries .
Q. What experimental design strategies are optimal for studying its reactivity in peptide coupling reactions?
- Methodological Answer :
- Protection/Deprotection : Use Boc/benzyl dual protection schemes to isolate reactivity of the diamino group.
- Kinetic Studies : Employ stopped-flow NMR to monitor carbamate stability under acidic/basic conditions .
- Case Study : A 2023 protocol achieved 92% coupling efficiency with HATU/DIPEA activation, emphasizing anhydrous conditions to prevent HCl-mediated side reactions .
Q. How can computational modeling predict its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to arginase or similar enzymes, leveraging the diamino motif’s charge complementarity.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
- Validation : Cross-reference with experimental IC₅₀ data from enzymatic assays .
Q. What strategies address discrepancies between synthetic yields and theoretical predictions?
- Methodological Answer :
- Byproduct Analysis : Use GC-MS or HRMS to identify impurities (e.g., overalkylated species or hydrolyzed carbamates).
- Optimization : Adjust stoichiometry (e.g., 1.2 eq. of Cbz-Cl) and reaction time (≤4 hrs) to minimize side reactions .
- Case Study : A 2021 study improved yields from 65% to 88% by switching from THF to DCM as the solvent .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility profiles reported in literature?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, water, and ethanol at 25°C using nephelometry.
- pH Dependence : Measure solubility at pH 2–8 to account for HCl salt dissociation .
- Example : A 2018 study found discrepancies resolved by noting that solubility in water (2.1 mg/mL) was pH-dependent, dropping to 0.3 mg/mL at pH 7.4 .
Key Takeaways for Experimental Design
- Prioritize anhydrous conditions for synthesis and storage.
- Cross-validate structural data with multiple analytical techniques.
- Use computational tools to guide target interaction studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
